molecular formula C15H13N3O4S B12411202 Piroxicam-d4

Piroxicam-d4

Cat. No.: B12411202
M. Wt: 335.4 g/mol
InChI Key: QYSPLQLAKJAUJT-DOGSKSIHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piroxicam-d4 involves the incorporation of deuterium into the piroxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common method involves the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated solvents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Piroxicam-d4 undergoes various chemical reactions similar to piroxicam. These include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Piroxicam-d4 has several scientific research applications:

Mechanism of Action

Piroxicam-d4, like piroxicam, exerts its effects by inhibiting the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium atoms do not significantly alter the mechanism of action but can affect the pharmacokinetic properties, such as metabolic stability and half-life .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piroxicam-d4 is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies by serving as a stable isotope-labeled internal standard. This makes it particularly valuable in research settings where precise quantification is required .

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i4D,5D,8D,9D

InChI Key

QYSPLQLAKJAUJT-DOGSKSIHSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)[2H])[2H]

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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